molecular formula C18H23NO3 B1254682 4-[(1R)-1-hydroxy-2-{[(2S)-4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl]phenol

4-[(1R)-1-hydroxy-2-{[(2S)-4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl]phenol

Cat. No. B1254682
M. Wt: 301.4 g/mol
InChI Key: YJQZYXCXBBCEAQ-UGSOOPFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1R)-1-hydroxy-2-{[(2S)-4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl]phenol is a 4-(1-hydroxy-2-{[4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl)phenol in which the carbon bearing the hydroxy group has R configuration while the remaining stereocentre has S configuration. It is an enantiomer of a 4-[(1S)-1-hydroxy-2-{[(2R)-4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl]phenol.

Scientific Research Applications

Applications in Agrobacterium-mediated Gene Transfer

The research on phenolic compounds, including a group similar to 4-[(1R)-1-hydroxy-2-{[(2S)-4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl]phenol, has indicated their potential in enhancing Agrobacterium-mediated gene transfer, a technique pivotal for plant genetic engineering. Specifically, certain phenolic compounds can increase virulence gene induction and transformation rates in plants, indicating their role in improving genetic transformation methods (Joubert et al., 2002).

Role in Synthesis of Electroactive Polymer

The synthesis of electroactive phenol-based polymers is another notable application. Compounds with a structural resemblance to 4-[(1R)-1-hydroxy-2-{[(2S)-4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl]phenol have been utilized in the creation of electrochemically polymerized materials, suggesting their use in the development of materials with specific electrical properties (Kaya & Aydın, 2012).

Applications in Molecular Structure Determination

The structural analysis of related phenolic compounds has been integral in determining the molecular configuration of complex chemical structures, showcasing the importance of such compounds in crystallography and molecular science (Zhang et al., 2006).

Catalytic and Bioremediation Applications

These phenolic compounds have also been implicated in catalytic processes and environmental bioremediation. Their structural attributes have been utilized in the synthesis of compounds with catalytic properties and in the degradation of environmental pollutants, indicating their potential in industrial and environmental applications (Dasgupta et al., 2020).

properties

Product Name

4-[(1R)-1-hydroxy-2-{[(2S)-4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl]phenol

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

4-[(3S)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol

InChI

InChI=1S/C18H23NO3/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15/h4-11,13,18-22H,2-3,12H2,1H3/t13-,18-/m0/s1

InChI Key

YJQZYXCXBBCEAQ-UGSOOPFHSA-N

Isomeric SMILES

C[C@@H](CCC1=CC=C(C=C1)O)NC[C@@H](C2=CC=C(C=C2)O)O

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(1R)-1-hydroxy-2-{[(2S)-4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl]phenol
Reactant of Route 2
Reactant of Route 2
4-[(1R)-1-hydroxy-2-{[(2S)-4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl]phenol
Reactant of Route 3
Reactant of Route 3
4-[(1R)-1-hydroxy-2-{[(2S)-4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl]phenol
Reactant of Route 4
Reactant of Route 4
4-[(1R)-1-hydroxy-2-{[(2S)-4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl]phenol
Reactant of Route 5
4-[(1R)-1-hydroxy-2-{[(2S)-4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl]phenol
Reactant of Route 6
Reactant of Route 6
4-[(1R)-1-hydroxy-2-{[(2S)-4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.